
4-((Methoxymethyl)amino)-4-oxobutanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Methoxymethyl)amino)-4-oxobutanoic acid is an organic compound that belongs to the class of amino acids It contains both amino and carboxylic acid functional groups, making it a versatile molecule in various chemical reactions and applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Methoxymethyl)amino)-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of methoxymethylamine with a suitable precursor, such as a butanoic acid derivative. The reaction typically requires a catalyst and specific reaction conditions, such as temperature and pH control, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 4-((Methoxymethyl)amino)-4-oxobutanoic acid may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased efficiency. The purification process often involves techniques such as crystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-((Methoxymethyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can lead to a variety of substituted amino acids.
Aplicaciones Científicas De Investigación
4-((Methoxymethyl)amino)-4-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to amino acid metabolism and protein synthesis.
Industry: The compound is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-((Methoxymethyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its effects are mediated through binding to active sites of enzymes, altering their activity and leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-4-oxobutanoic acid: Similar in structure but lacks the methoxymethyl group.
4-Hydroxy-4-oxobutanoic acid: Contains a hydroxyl group instead of an amino group.
4-Methylamino-4-oxobutanoic acid: Has a methylamino group instead of a methoxymethyl group.
Uniqueness
4-((Methoxymethyl)amino)-4-oxobutanoic acid is unique due to the presence of the methoxymethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of derivatives with tailored biological activities.
Propiedades
Fórmula molecular |
C6H11NO4 |
|---|---|
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
4-(methoxymethylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-11-4-7-5(8)2-3-6(9)10/h2-4H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
QHBLIELSUWJLIQ-UHFFFAOYSA-N |
SMILES canónico |
COCNC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



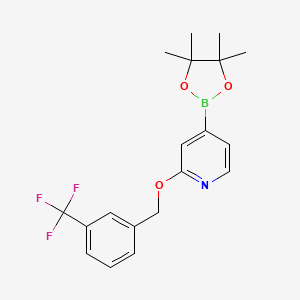

![3,3-Dimethyl-1H-pyrrolo[3,2-C]pyridin-2(3H)-one](/img/structure/B13083871.png)
![2-[(1-Aminobutan-2-yl)oxy]ethan-1-ol](/img/structure/B13083876.png)
![Tert-butyl 3-(4-fluorophenyl)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-5(4H)-carboxylate](/img/structure/B13083881.png)
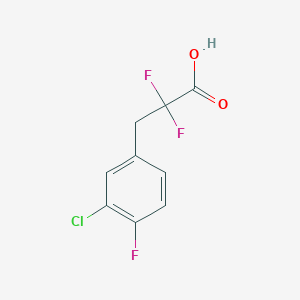
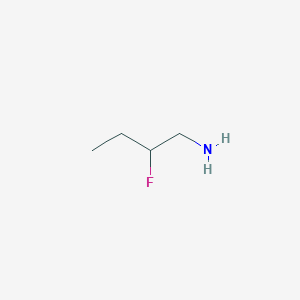

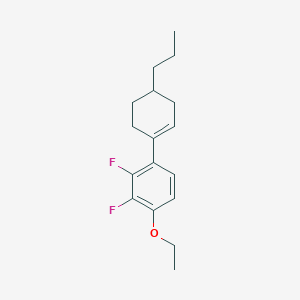
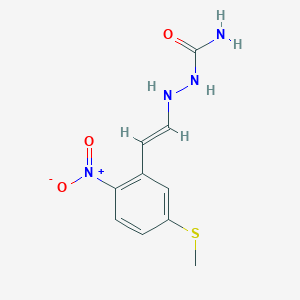
![5-[(1-Methoxypropan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13083915.png)
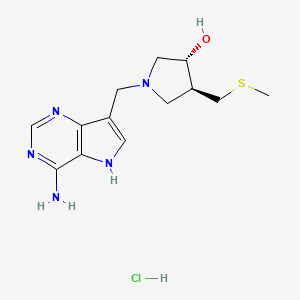
![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B13083922.png)
